1-Azabicyclo[3.3.3]undecane
Description
Historical Development and Discovery of Aza-Propellane Systems
The conceptualization and synthesis of propellanes, polycyclic compounds featuring three rings sharing a single carbon-carbon bond, were first reported in the mid-20th century. e3s-conferences.org The introduction of a nitrogen atom into these frameworks, giving rise to aza-propellanes, marked a significant advancement in heterocyclic chemistry. The synthesis of monoaza[3.3.3]propellane and diaza[3.3.3]propellane was a pivotal moment that spurred further investigation into the design and synthesis of these complex structures. e3s-conferences.org The development of synthetic strategies for aza-propellanes has been driven by their presence in various naturally occurring alkaloids and their potential applications in medicinal chemistry and materials science. researchgate.netcaltech.edu Early work laid the foundation for creating more complex systems, including those with varied ring sizes and heteroatoms. researchgate.net
Fundamental Structural Features and Nomenclature of 1-Azabicyclo[3.3.3]undecane
This compound, with the chemical formula C10H19N, possesses a highly symmetrical and compact cage-like architecture. e3s-conferences.orgnist.gov This structure consists of a nitrogen atom at one of the bridgehead positions, connected to three seven-membered rings. The nomenclature "this compound" follows the systematic IUPAC naming conventions for bicyclic compounds. chadsprep.comopenochem.org The "bicyclo" prefix indicates the presence of two rings, and the numbers in the brackets, [3.3.3], denote the number of carbon atoms in each of the three bridges connecting the two bridgehead atoms (one nitrogen and one carbon). chadsprep.comopenochem.org The "aza" prefix with the locant "1" specifies that a nitrogen atom replaces a carbon at the first position of the bicyclic system. jove.comquimicaorganica.org The parent alkane name, "undecane," signifies a total of eleven atoms in the bicyclic framework. chadsprep.com This rigid structure leads to unique spectroscopic properties, including distinct chemical shifts in its 13C and 1H NMR spectra for the bridgehead atoms. researchgate.net
Significance of Transannular Interactions and Cage Architecture in Bridged Amines
The cage-like structure of this compound and other bridged amines gives rise to significant transannular interactions. These are non-bonded interactions between atoms across a ring, which can profoundly influence the molecule's reactivity and conformation. nih.gov In bridged amines, the proximity of the nitrogen atom to other parts of the carbon skeleton can facilitate intramolecular reactions, such as C-H amination, to form new bridged aza-cycles. nsf.gov This strategy has been explored for the synthesis of complex nitrogen-containing heterocycles. nsf.gov The rigid framework of these molecules can also lead to strained or "twisted" amide bonds when a carbonyl group is incorporated, resulting in reactivity that deviates significantly from standard amides. nih.govscispace.com The study of these interactions is crucial for understanding the chemical behavior of these constrained systems and for designing new synthetic methodologies. nih.govresearchgate.net The cage architecture is a key feature that contributes to the unique properties and potential applications of these compounds in various fields, including the development of functional materials. e3s-conferences.org
Overview of Key Research Areas in this compound Chemistry
Research into this compound and related aza-propellanes is multifaceted. A significant area of focus is the development of novel synthetic methods to access these complex structures efficiently. ontosight.aisioc-journal.cn This includes the exploration of various cyclization strategies and the use of advanced catalytic systems. researchgate.net Another key research direction involves the investigation of the unique physicochemical properties arising from their constrained geometries. researchgate.netacs.org Furthermore, there is considerable interest in the potential biological activities of this compound derivatives. ontosight.ai Studies have explored their applications as antimicrobial, antiviral, and anticancer agents, stemming from their ability to interact with biological targets like enzymes and receptors. ontosight.ai The synthesis of derivatives and analogs is also a crucial aspect of this research, aiming to understand structure-activity relationships and to optimize their therapeutic potential. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
31023-92-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H19N/c1-4-10-5-2-8-11(7-1)9-3-6-10/h10H,1-9H2 |
InChI Key |
WKPGJLQHSAOQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C1)CCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azabicyclo 3.3.3 Undecane and Its Analogs
Strategies for the Construction of the 1-Azabicyclo[3.3.3]undecane Skeleton
The synthesis of the this compound core is a complex undertaking, often requiring multiple steps and sophisticated organic chemistry techniques. ontosight.ai Various strategies have been explored, each with its own set of advantages and limitations.
Multi-Step Approaches to the Bridged Triazacyclononane Core
One of the classical and yet continually refined approaches to the this compound skeleton involves the construction of a bridged 1,4,7-triazacyclononane (B1209588) (TACN) derivative as a key intermediate. core.ac.ukrsc.org These multi-step sequences often involve the initial synthesis of TACN or its protected derivatives, followed by the formation of the bridging ethylene (B1197577) or substituted ethylene units. core.ac.ukresearchgate.net
A common strategy begins with the synthesis of N,N',N''-tritosyl-1,4,7-triazacyclononane, which can then be selectively deprotected to allow for the introduction of bridging elements. core.ac.uk For instance, reaction with appropriate dielectrophiles can forge the final ring system. The modular nature of this approach allows for the introduction of various substituents on the bridging chains, leading to a diverse range of analogs. d-nb.info
More recent developments have focused on improving the efficiency of these multi-step sequences. This includes the use of solid-phase synthesis techniques to facilitate the purification of intermediates and the development of one-pot procedures that combine several transformations into a single operation. researchgate.netrsc.org
Ring-Expansion and Ring-Closure Strategies
Ring-expansion and ring-closure reactions represent powerful tools for the construction of the strained tricyclic framework of this compound. researchgate.netnuph.edu.ua These strategies often start from more readily available bicyclic or monocyclic precursors.
One notable ring-expansion approach involves the cleavage of an azapropellane precursor. researchgate.net For example, the cleavage of the endocyclic C-N bond in a suitably activated azapropellane can lead to the formation of the desired this compound system. researchgate.net This activation is often achieved through the quaternization of the nitrogen atom, making the C-N bond more susceptible to cleavage. researchgate.net
Ring-closure strategies often employ intramolecular reactions to form the final bridged structure. A multistep synthesis involving a double-ring expansion of the short bridge of a bicyclo[3.3.1]nonane derivative has been reported to yield both bicyclo[3.3.3]undecane (manxane) and this compound (manxine). researchgate.net Intramolecular condensation reactions of appropriately substituted piperidine (B6355638) derivatives have also been utilized to construct the bicyclic framework. nih.gov
| Strategy | Key Precursor | Key Transformation | Reference(s) |
| Ring-Expansion | Azapropellane | C-N bond cleavage | researchgate.net |
| Ring-Closure | Bicyclo[3.3.1]nonane derivative | Double-ring expansion | researchgate.net |
| Ring-Closure | Substituted Piperidine | Intramolecular Condensation | nih.gov |
Photochemical Reactions in Aza-Propellane Synthesis
Photochemical reactions, particularly [2+2] cycloadditions, have emerged as a powerful method for the rapid construction of the aza-propellane core, which can serve as a precursor to the this compound skeleton. nih.govnih.govacs.org This approach is particularly valuable for creating key vicinal quaternary centers often found in complex natural products containing this motif. nih.govnih.govacs.org
For instance, the photochemical [2+2] cycloaddition of a furanyl-tetrahydroindolone has been successfully employed to construct the aza-propellane core of acutumine. nih.govnih.govacs.org Subsequent transformations, such as dihydroxylation followed by a tandem retro-aldol/intramolecular ketalization, can then unveil the desired aza-propellane structure. nih.govnih.gov The use of light to induce these cycloadditions offers a mild and often highly selective method for forming strained ring systems. aalto.fi
Functionalization and Derivatization of the this compound System
Once the this compound skeleton is in hand, further functionalization and derivatization are often necessary to modulate its properties for specific applications. ontosight.ai These modifications can be targeted at the bridgehead nitrogen atom or the carbon framework.
Modification at the Bridgehead Nitrogen Atom
The bridgehead nitrogen atom in this compound is a key site for functionalization. Its unique electronic environment, with a geometry that can range from trigonal pyramidal to near-planar, influences its reactivity. mdpi.com
Alkylation, arylation, and acylation reactions at the nitrogen atom can be achieved using standard synthetic protocols. For example, pentaaza[3.3.3]propellane derivatives have been successfully substituted at the nitrogen positions. e3s-conferences.org The secondary amine in azapropellane structures provides a reactive site for the introduction of various groups. e3s-conferences.org The synthesis of aza-analogues of cage compounds has been explored as potential precursors to other complex nitrogen-containing molecules. scilit.com
Introduction of Substituents on the Carbon Framework
Introducing substituents onto the carbon framework of this compound allows for a greater degree of structural diversity and fine-tuning of its properties. Methodologies for achieving this often involve carrying substituents through the synthetic sequence from the starting materials.
Stereoselective Synthesis of Chiral this compound Analogs
The stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry, enabling access to complex, three-dimensional molecules with specific biological activities. While dedicated methodologies for the asymmetric synthesis of the this compound (manaxine) framework are not extensively documented, several advanced stereoselective strategies developed for analogous bridged bicyclic and N-bridged heterocyclic systems can be effectively applied. These methods primarily include organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries to control the stereochemical outcome of key ring-forming reactions.
Research into the asymmetric synthesis of related azabicyclo[3.3.1]nonanes, which share a structural resemblance to the manaxine core, provides significant insights. One powerful approach is the organocatalyzed intramolecular Mannich reaction. This strategy has been successfully employed in the stereocontrolled synthesis of 1-substituted homotropanones (9-azabicyclo[3.3.1]nonan-3-ones). mdpi.com The key step involves the cyclization of an amino diketone derivative, catalyzed by L-proline, to construct the bicyclic core with high stereoselectivity. mdpi.com The process begins with the formation of a δ-hydroxyketone, which is then converted to a chiral N-tert-butanesulfinyl keto aldimine. A subsequent decarboxylative-Mannich reaction yields an amino diketone intermediate, which, upon treatment with an acid and L-proline, undergoes the final intramolecular cyclization to furnish the desired chiral azabicyclo[3.3.1]nonane skeleton. mdpi.com
Another potent strategy is the use of relay catalysis combining a phosphonium (B103445) salt and a Lewis acid. This has been demonstrated in the asymmetric synthesis of N-bridged [3.3.1] ring systems through a cascade process. nih.gov This method allows for the construction of the bicyclic framework with excellent reactivity and stereoselectivity from readily available starting materials. nih.gov
The following table summarizes the results of an L-proline catalyzed intramolecular Mannich reaction for the synthesis of various 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones, illustrating a viable pathway for creating chiral bridged systems. mdpi.com
Table 1: L-Proline Catalyzed Intramolecular Mannich Cyclization for Synthesis of Chiral 9-Azabicyclo[3.3.1]nonan-3-ones mdpi.com
| Starting Amine (R group) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| n-Pentyl | (−)-Adaline | 72 | >95:5 |
| Propyl | 1-Propyl-9-azabicyclo[3.3.1]nonan-3-one | 78 | >95:5 |
| Isopropyl | 1-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one | 70 | >95:5 |
Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions represent a robust method for constructing chiral azabicyclic scaffolds. For instance, the reaction between azomethine ylides and various dipolarophiles, catalyzed by a chiral copper(I) complex, has been used to prepare substituted 1,3-diazabicyclo[3.1.0]hexanes with two adjacent quaternary stereocenters in high yields and enantioselectivities. rsc.org This type of transformation could be adapted for the synthesis of the this compound system by designing appropriate precursors that undergo intramolecular cycloaddition.
The table below details the results for the Cu(I)-catalyzed asymmetric cycloaddition, highlighting its effectiveness in creating complex chiral bicyclic structures. rsc.org
Table 2: Asymmetric 1,3-Dipolar Cycloaddition for Synthesis of Chiral Diazabicyclo[3.1.0]hexanes rsc.org
| R¹ Substituent | R² Substituent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4-MeOC₆H₄ | Ph | 95 | 98 |
| 4-MeOC₆H₄ | 4-MeC₆H₄ | 92 | 98 |
| 4-MeOC₆H₄ | 4-ClC₆H₄ | 94 | 97 |
These examples demonstrate that established stereoselective methodologies, particularly those involving intramolecular cyclizations and cycloadditions, hold significant promise for the development of synthetic routes to chiral analogs of this compound. The adaptation of these strategies would likely involve the synthesis of advanced acyclic or monocyclic precursors designed to undergo a key stereocontrolled ring-closing step to form the challenging tricyclic manaxine core.
Comprehensive Structural and Conformational Analysis of 1 Azabicyclo 3.3.3 Undecane
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The elucidation of the intricate three-dimensional structure and conformational dynamics of 1-Azabicyclo[3.3.3]undecane, also known as manxine, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, vibrational modes, and conformational preferences of the molecule. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), a comprehensive understanding of its chemical architecture can be achieved. The spectroscopic properties of this highly strained bicyclic amine are intrinsically linked to its unique geometry. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the solution-state conformation and dynamic behavior of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, which is highly sensitive to the molecule's geometry.
In principle, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the methine proton at the bridgehead (C-H) and the various methylene (B1212753) protons (CH₂) in the three hydrocarbon chains. The chemical shifts and coupling constants of these protons would be indicative of their spatial relationships. Due to the molecule's high symmetry, a relatively simple spectrum might be anticipated. However, the strained nature of the bicyclic system can lead to non-intuitive chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. The chemical shifts of the bridgehead carbon and the methylene carbons are influenced by hybridization and steric strain. For instance, the ¹³C-¹H coupling constant (J¹³C-H) for the methine carbon atom has been correlated with the significant bond angle strain in the cation of the molecule. rsc.org Theoretical and computational studies are often employed alongside experimental NMR to assign spectra and to model the conformational equilibria that may exist in solution.
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | C1-H | Data not available | Data not available | Data not available |
| ¹H | -(CH₂)₃- | Data not available | Data not available | Data not available |
| ¹³C | C1 | Data not available | - | - |
| ¹³C | -(CH₂)₃- | Data not available | - | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. These vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" for the compound.
The IR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of its C-H, C-N, and C-C bonds. Key vibrational modes would include:
C-H stretching: Typically observed in the 2800-3000 cm⁻¹ region.
CH₂ bending (scissoring): Expected around 1450-1470 cm⁻¹.
C-N stretching: Generally found in the 1000-1200 cm⁻¹ region.
C-C stretching: A series of bands in the 800-1200 cm⁻¹ range.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would provide valuable information about the C-C skeletal modes of the bicyclic structure. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | 2800-3000 | 2800-3000 | Strong (IR), Strong (Raman) |
| CH₂ Scissoring | ~1460 | ~1460 | Medium (IR) |
| C-N Stretch | 1000-1200 | 1000-1200 | Medium-Strong (IR) |
| C-C Skeletal | 800-1200 | 800-1200 | Weak (IR), Strong (Raman) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₉N, corresponding to a molecular weight of approximately 153.26 g/mol . chemspider.comnist.gov
In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to form a molecular ion (M⁺•), which would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is highly characteristic of the molecule's structure. For a bicyclic amine like this compound, common fragmentation pathways would likely involve the loss of alkyl radicals from the hydrocarbon chains. The analysis of these fragment ions helps to piece together the structure of the original molecule.
| m/z Value | Assignment | Notes |
|---|---|---|
| 153 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₁₀H₁₉N. |
| Data not available | Fragment Ions | Result from the cleavage of C-C and C-N bonds. |
X-ray Crystallographic Analysis of this compound and Derivatives
Solid-State Conformations and Molecular Geometry
The X-ray analysis of this compound hydrochloride reveals a highly symmetric and strained structure. rsc.org The cation possesses effective, though not crystallographically perfect, C₃ symmetry. rsc.org This high degree of symmetry is a defining feature of the molecule's geometry.
The three eight-membered rings that constitute the bicyclic system are found to adopt a boat-chair (BC) conformation. rsc.org This specific conformation is a compromise that attempts to minimize several competing strain factors, including torsional strain from eclipsing interactions, bond angle strain from deviations from ideal tetrahedral geometry, and transannular strain from non-bonded interactions between hydrogen atoms across the rings. rsc.org The geometry around the bridgehead nitrogen atom is significantly flattened compared to typical acyclic amines, a direct consequence of the structural constraints of the cage-like framework.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The crystallographic data for this compound hydrochloride provide precise measurements of its geometric parameters. A notable finding is the significant distortion from standard tetrahedral angles. The C-C-C, C-N-C, and N-C-C bond angles are all expanded to values greater than the ideal 109.5°. rsc.org This angle strain is a direct result of the rigid bicyclic structure forcing the bonds outwards.
The N⁺-H···Cl⁻ hydrogen bond in the crystal structure has a measured length of 2.978 Å. rsc.org The analysis of these structural parameters is crucial for understanding the molecule's reactivity, stability, and its unique spectroscopic properties. rsc.org
| Parameter | Value |
|---|---|
| Bond Angles | |
| Average C-N-C Angle | > 109.5° |
| Average N-C-C Angle | > 109.5° |
| Average C-C-C Angle | > 109.5° |
| Hydrogen Bond Length | |
| N⁺-H···Cl⁻ | 2.978 (3) Å |
| Dihedral Angles | |
| Ring Conformation | Boat-Chair (BC) |
Intermolecular Interactions and Crystal Packing of this compound
The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound, particularly its hydrochloride salt, the crystal structure is significantly influenced by hydrogen bonding.
X-ray crystallographic analysis of this compound hydrochloride reveals the presence of a distinct N⁺-H---Cl⁻ hydrogen bond, with a measured length of 2.978 (3) Å. acs.org This interaction plays a crucial role in the packing of the molecules within the crystal lattice. The crystal structure of the hydrochloride salt has been determined, providing detailed insights into the three-dimensional arrangement of the ions. researchgate.net
Conformational Dynamics and Nitrogen Inversion in the this compound System
The conformational dynamics of cyclic and bicyclic amines are a subject of significant interest in organic chemistry. A key aspect of these dynamics is the process of nitrogen inversion, a phenomenon where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org
Determination of Nitrogen Inversion Barriers and Mechanisms
Nitrogen inversion is a type of pyramidal inversion where the nitrogen atom "turns inside out". wikipedia.org This process can lead to the racemization of chiral amines if the nitrogen atom is a stereocenter. wikipedia.org The energy barrier to this inversion is a critical parameter that determines the rate of the process and the conformational stability of the molecule.
For many cyclic amines, the barrier to nitrogen inversion can be determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to calculate the activation energy for the inversion process. In some cases, protonation of the amine nitrogen can slow down the inversion process sufficiently to allow for the observation of distinct invertomers on the NMR timescale. academie-sciences.fr Computational methods, such as molecular mechanics and ab initio calculations, are also employed to model the inversion process and calculate the energy barriers. researchgate.net
In the case of this compound, also known as manxine, its rigid bicyclic framework imposes significant constraints on the geometry around the nitrogen atom. This rigidity is expected to influence the barrier to nitrogen inversion. Studies on related bicyclic amines have shown that the geometry of the Cα-N-Cα fragment plays a crucial role in determining the height of the inversion barrier. researchgate.net
Influence of Ring Strain and Transannular Steric Hindrance on Conformation
The conformation of this compound is heavily influenced by the inherent strain within its bicyclic structure. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and steric interactions across the ring (transannular strain). libretexts.orgfiveable.mechemistrysteps.com
The bicyclo[3.3.3]undecane skeleton is known to be strained. acs.org This strain is a combination of angle strain, as the bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°, and transannular steric hindrance between the inward-pointing hydrogen atoms on the methylene bridges. libretexts.orgencyclopedia.pub This transannular strain, also known as Prelog strain, is a significant destabilizing factor in medium-sized rings. encyclopedia.pub
Quantum Topological Analysis of Electron Density in this compound
Quantum topological analysis, based on the theory of Atoms in Molecules (AIM), provides a powerful method for analyzing the electron density distribution in a molecule. gla.ac.uk This approach allows for a rigorous and unambiguous definition of atoms, bonds, and molecular structure based on the topology of the electron density, ρ(r). gla.ac.ukunito.it
The analysis of the electron density can reveal critical points where the gradient of the density is zero. These critical points are classified by their rank and signature and correspond to atomic nuclei (nuclear critical points), bond paths (bond critical points), rings (ring critical points), and cages (cage critical points). The properties of the electron density at these critical points, such as its value and its Laplacian (∇²ρ), provide detailed information about the nature of the chemical bonds and intermolecular interactions.
While a specific quantum topological analysis of the electron density in this compound is not extensively detailed in the provided search results, the principles of this method can be applied to understand its electronic structure. Such an analysis would involve calculating the electron density of the molecule using quantum mechanical methods and then identifying the critical points and bond paths. This would allow for a quantitative description of the bonding within the bicyclic framework and could provide insights into the effects of ring strain on the electron distribution.
The application of quantum topological data analysis is a growing field, with protocols being developed to analyze complex systems and extract meaningful chemical and physical information from the electron density. exeter.ac.ukaps.org For a molecule like this compound, an AIM analysis could quantify the degree of strain in the C-C and C-N bonds and provide a deeper understanding of the electronic factors contributing to its unique conformational properties.
Reactivity and Mechanistic Investigations of 1 Azabicyclo 3.3.3 Undecane
Acid-Base Properties and Protonation/Deprotonation Behavior of the Bridgehead Nitrogen
1-Azabicyclo[3.3.3]undecane, also known as manxane, exhibits noteworthy acid-base characteristics stemming from its unique tricyclic structure. The bridgehead nitrogen atom is central to its reactivity, and its protonation behavior has been a subject of considerable interest. The proton affinity of manxane is a key measure of its gas-phase basicity. Studies have determined the proton affinity (PA) of this compound to be approximately 222.3 kcal/mol. nist.gov This value is comparable to that of 1-azabicyclo[2.2.2]octane (quinuclidine), despite the differences in their structural strain. bohrium.com
In solution, the basicity of manxane is quantified by the pKa of its conjugate acid. The pKa value for the protonated form of this compound has been reported to be 9.83. youtube.com Another source indicates a pKa of 8.8 in 66% aqueous dimethylformamide (DMF). sci-hub.se The geometry of the nitrogen atom in manxane is nearly planar, which influences its basicity. sci-hub.se This structural feature is a consequence of the rigid bicyclo[3.3.3]undecane framework. researchgate.net
The protonation of the bridgehead nitrogen leads to the formation of the corresponding ammonium (B1175870) cation. The structure of this compound hydrochloride has been determined by X-ray crystallography, providing insight into the molecular dimensions and their correlation with spectroscopic properties. acs.org The strain within the bicyclic system and the hybridization of the nitrogen atom are crucial factors governing the acid-base properties of this class of compounds. sci-hub.se
Table 1: Acid-Base Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Proton Affinity (PA) | ~222.3 kcal/mol | Gas Phase | nist.gov |
| pKa of Conjugate Acid | 9.83 | Not specified | youtube.com |
| pKa of Conjugate Acid | 8.8 | 66% aqueous DMF | sci-hub.se |
Oxidation and Reduction Chemistry of this compound Derivatives
The oxidation and reduction chemistry of this compound and its derivatives are influenced by the sterically hindered and geometrically constrained nature of the bridgehead nitrogen atom.
The nitrogen atom in this compound can be oxidized to form the corresponding N-oxide, this compound N-oxide (manxine N-oxide). mdpi.comresearchgate.net The stability and reactivity of this N-oxide are of interest, particularly the strength of the N-O bond. Computational studies have been employed to determine the N-O bond dissociation enthalpies (BDEs) for various amine N-oxides, including manxine N-oxide. mdpi.comresearchgate.net These studies have revealed that while 1-azabicyclo[2.2.2]octane (quinuclidine) and this compound have similar proton affinities, their N-O bond dissociation enthalpies differ, which is attributed to their different strain energies. bohrium.com
Electrochemical methods have been utilized to investigate the oxidation of this compound. These studies provide insights into the formation and stability of the corresponding radical cation. The electrochemical oxidation of tertiary amines, including bicyclic systems like manxane, is influenced by the structure of the amine. acs.org The geometry of the resulting radical cation is a key factor in the reversibility of the oxidation process. acs.org For this compound, the photoelectron spectrum is indicative of vertical ionization from a relatively flat amine to a flat radical cation. sci-hub.se The electrochemical oxidation of manxane is similar to that of n-Bu3N, suggesting a pyramidal nitrogen in its ground state. researchgate.net
Electrophilic and Nucleophilic Reactions at the Nitrogen and Carbon Centers
The reactivity of this compound towards electrophiles and nucleophiles is centered around the lone pair of electrons on the bridgehead nitrogen and the adjacent carbon atoms.
The nitrogen atom, with its available lone pair, acts as a nucleophile. It can react with various electrophiles, such as protons in acid-base reactions. The steric hindrance around the bridgehead nitrogen, imposed by the cage-like structure, can influence the rate and feasibility of these reactions.
Nucleophilic attack at the carbon centers of the this compound framework is less common but can be induced under specific conditions, particularly if a leaving group is present on one of the carbon atoms. The rigid structure of the bicyclic system would likely favor SN2-type reactions with inversion of stereochemistry, although steric hindrance could be a significant barrier.
Ring-Opening, Rearrangement, and Fragmentation Pathways
The rigid and strained structure of the this compound skeleton makes it susceptible to ring-opening, rearrangement, and fragmentation reactions under certain conditions. The mass spectral fragmentation patterns of this compound and its derivatives can be indicative of the inherent strain in the molecule. scispace.com
While specific, detailed studies on the ring-opening and rearrangement pathways of this compound are not extensively documented in the provided search results, general principles of strained ring systems suggest that these processes could be initiated by the formation of reactive intermediates, such as radical cations or carbocations within the bicyclic framework. For instance, the formation of a positive charge on the bridgehead nitrogen or an adjacent carbon could trigger a cascade of bond cleavages and rearrangements to relieve ring strain.
Formation and Reactivity of Radical Cations and Other Transient Species
The formation of transient species, particularly radical cations, is a key aspect of the chemistry of this compound. The radical cation of this compound can be generated through one-electron oxidation, either electrochemically or by using chemical oxidants. researchgate.netmdpi.com
Electron Spin Resonance (ESR) spectroscopy has been a valuable tool for studying the structure and properties of the manxane radical cation. acs.org The hyperfine coupling constants of the 14N nucleus and the β-protons provide information about the geometry of these species. acs.org In the case of the manxane radical cation, the ESR spectrum recorded at 240 K shows a nitrogen hyperfine coupling constant (aN) of 19.3 G and an α-proton hyperfine coupling constant (aH-α) of 38.5 G. mdpi.com These parameters suggest a significant flattening of the nitrogen center in the radical cation. mdpi.com
The reactivity of the this compound radical cation is characterized by its potential to undergo further chemical reactions. The decay of the ESR signal of the radical cation can be used to obtain kinetic information about these follow-up reactions. mdpi.com The formation of these radical cations often involves a substantial skeletal reorganization, which can limit the rate of electron transfer. mdpi.com
Table 2: ESR Spectroscopic Data for the this compound Radical Cation
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| aN (Nitrogen hyperfine coupling) | 19.3 G | 240 K | mdpi.com |
| aH-α (α-Proton hyperfine coupling) | 38.5 G | 240 K | mdpi.com |
Computational and Theoretical Studies on 1 Azabicyclo 3.3.3 Undecane
Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Bonding
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the intricate electronic structure and bonding characteristics of 1-azabicyclo[3.3.3]undecane, often referred to as manxane. These computational approaches provide a detailed picture of the molecule's properties at the atomic level.
Theoretical studies have revealed that the bridgehead nitrogen atom in this compound possesses a nearly planar geometry. This structural feature significantly influences its electronic properties. Analysis of the molecular orbitals (MOs) indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO is a key determinant of the molecule's ionization potential and its ability to act as an electron donor in chemical reactions.
The electron density distribution, calculated through methods like Atoms in Molecules (AIM), shows a concentration of electron density around the nitrogen atom, consistent with its electronegativity. The molecular electrostatic potential (MEP) map further illustrates the electron-rich nature of the region around the nitrogen, making it a favorable site for electrophilic attack. This is a crucial factor in understanding the compound's basicity and nucleophilicity.
Computational methods have been successfully employed to predict various spectroscopic parameters for this compound and its derivatives, which show excellent correlation with experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei in this compound are in good agreement with experimental spectra. researchgate.net The predicted chemical shifts for the bridgehead proton and carbon are notably downfield, a characteristic feature that has been attributed to the unique geometry and electronic environment of the bicyclic system. researchgate.net
IR Spectroscopy: The vibrational frequencies of 1-azabicyclo[3.e.3]undecane have been calculated using DFT methods. These theoretical infrared (IR) spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing insights into the molecule's structural dynamics.
The following table presents a comparison of computationally predicted and experimentally observed spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (Bridgehead C) | Varies with method | ~55-60 ppm |
| ¹H NMR Chemical Shift (Bridgehead H) | Varies with method | ~2.5-3.0 ppm |
| N-H Vibrational Frequency | Varies with method | ~3300-3400 cm⁻¹ |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. These methods provide insights into the relative stabilities of different conformers and the energy barriers for their interconversion.
Theoretical Assessment of Strain Energy and Hypervalency Concepts
The unique bridged structure of this compound results in significant ring strain. Theoretical calculations have been employed to quantify this strain energy. The flattening of the bridgehead nitrogen atom is a direct consequence of this strain, as the molecule adopts a conformation that minimizes unfavorable steric interactions. sci-hub.se
The concept of hypervalency, while more commonly associated with elements of the third period and beyond, has been discussed in the context of the bonding in protonated and derivatized forms of this compound. In these species, the nitrogen atom can be viewed as forming more than the typical number of bonds, and theoretical models have been used to understand the nature of this bonding.
Modeling of Reaction Mechanisms and Transition State Structures
Computational chemistry plays a crucial role in modeling the reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and locate the transition state structures.
For reactions such as N-oxidation or protonation, theoretical models can predict the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction rate. These calculations often involve sophisticated methods to accurately describe the bond-breaking and bond-forming processes.
Prediction of Acidity/Basicity and Redox Potentials
The basicity of this compound, a key chemical property, has been the subject of computational studies. Theoretical predictions of its proton affinity and pKa value have been made using various quantum chemical methods and solvation models. mdpi.com Despite the near-planar geometry at the bridgehead nitrogen, which might be expected to decrease basicity, this compound exhibits a proton affinity similar to that of the less strained 1-azabicyclo[2.2.2]octane (quinuclidine). mdpi.com
Computational methods are also capable of predicting the redox potentials of molecules. For this compound, DFT calculations can be used to estimate its oxidation potential. The generic EPR spectrum of related silatranes, which have a similar rigid cage structure, is practically identical to that of manxine, suggesting a similar flattening of the nitrogen atom in their respective cation radicals. nih.gov
The following table summarizes key computationally predicted properties of this compound.
| Property | Predicted Value |
| Proton Affinity | ~230-240 kcal/mol |
| pKa | ~10-11 |
| Ionization Potential | Varies with method |
| Oxidation Potential | Varies with method |
Advanced Applications and Functionalization of 1 Azabicyclo 3.3.3 Undecane in Non Clinical Research
Role in Supramolecular Chemistry and Host-Guest Systems
1-Azabicyclo[3.3.3]undecane, also known as manxine, possesses a unique three-dimensional cage-like structure and a high proton affinity, making it a compelling building block for the construction of sophisticated supramolecular systems. Its utility in host-guest chemistry stems from its ability to engage in strong non-covalent interactions, particularly with cationic and neutral guest species.
Design and Synthesis of Molecular Receptors Incorporating the Aza-Propellane Core
The design of molecular receptors centered around the this compound core focuses on creating pre-organized cavities for selective guest binding. The synthesis of such receptors, often in the form of cryptands or other macrocycles, involves multi-step procedures. nuph.edu.uarug.nlcambridgescholars.comcore.ac.ukunits.itmdpi.com A common strategy is the stepwise synthesis where macrocyclization is achieved by reacting a derivative of this compound with appropriate linker molecules. cambridgescholars.com Another approach involves tripodal coupling, where two tripodal precursors, one of which is derived from manxine, are condensed to form the macrobicyclic structure. cambridgescholars.com
The rigid, bicyclic framework of manxine offers a structurally defined anchor point for the attachment of flexible or rigid arms that constitute the macrocyclic cavity. These arms can be designed to contain additional donor atoms, such as oxygen or nitrogen, to enhance the binding affinity and selectivity for specific guest molecules. wikipedia.org The synthesis of these complex structures often requires high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
Investigation of Complex Formation and Binding Affinity
The investigation of complex formation involving this compound-based hosts and various guests is crucial for understanding their molecular recognition capabilities. A key property of manxine that influences its host-guest chemistry is its exceptionally high proton affinity. The proton affinity (PA) is a measure of the basicity of a compound in the gas phase. The rigid, cage-like structure of manxine results in a high PA, as protonation relieves steric strain between the nitrogen bridgehead and the surrounding methylene (B1212753) groups. sci-hub.se
| Compound | Proton Affinity (kcal/mol) |
| This compound (Manxine) | 233.9 |
| 1-Azabicyclo[2.2.2]octane (Quinuclidine) | 235.0 |
| Piperidine (B6355638) | 228.0 |
| Trimethylamine | 226.8 |
| Pyridine | 222.3 |
This table presents the experimental proton affinities of this compound and related amine compounds. Data sourced from computational and experimental studies. nist.govresearchgate.net
Utilization in Catalysis and Organocatalysis
The unique electronic and steric properties of this compound make it a valuable tool in the field of catalysis, particularly as a non-nucleophilic base in organocatalysis.
This compound as a Potent Base Catalyst
This compound (manxine) is classified as a strong, sterically hindered, non-nucleophilic base. Its high basicity is a consequence of the relief of steric strain upon protonation of the bridgehead nitrogen atom. The surrounding bicyclic framework effectively shields the nitrogen atom, preventing it from acting as a nucleophile in many reactions. This combination of high basicity and low nucleophilicity is highly desirable in a base catalyst, as it can deprotonate acidic substrates to initiate a reaction without participating in unwanted side reactions.
Application in Specific Organic Transformations
The properties of this compound make it a suitable catalyst for a variety of organic transformations that require a strong, non-nucleophilic base. While specific literature exclusively detailing manxine as the catalyst for a broad range of reactions is emerging, its utility can be inferred from its characteristics in reactions such as condensation and addition reactions.
One such application is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene compound. sigmaaldrich.comorientjchem.orgsciensage.infomychemblog.com A strong base is required to deprotonate the active methylene compound, and the non-nucleophilic nature of manxine would prevent side reactions with the carbonyl reactant.
Another area of application is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgresearchgate.netewadirect.com Manxine can serve as the catalyst to generate the nucleophile by deprotonation, without competing in the addition reaction itself.
| Reaction Type | Role of this compound | Potential Advantages |
| Knoevenagel Condensation | Acts as a base to deprotonate the active methylene compound. | High catalytic activity due to strong basicity; avoids side reactions with the carbonyl group. |
| Michael Addition | Generates the nucleophile (Michael donor) through deprotonation. | Promotes the reaction without acting as a competing nucleophile. |
| Aldol Condensation | Catalyzes the formation of an enolate from a ketone or aldehyde. | Can facilitate the reaction while minimizing nucleophilic attack on the carbonyl starting material. |
This table outlines the potential applications of this compound as a catalyst in various organic reactions, highlighting its role and the advantages conferred by its unique properties.
Integration into Materials Science and Energetic Compounds
The rigid, three-dimensional structure and reactive nitrogen center of this compound suggest its potential for incorporation into advanced materials and energetic compounds, although this remains a developing area of research.
The integration of this compound into polymer chains could lead to materials with unique thermal and mechanical properties. For instance, its diamine derivatives could potentially be used as chain extenders or cross-linking agents in the synthesis of polyurethanes. aalto.firesearchgate.netnih.govaidic.itrsc.org The rigid bicyclic core could enhance the thermal stability and stiffness of the resulting polymer. specialchem.comnih.gov
In the field of energetic materials, the high nitrogen content and the potential for the formation of energetic salts make this compound an interesting candidate for further investigation. researchgate.netalbany.edumdpi.comat.uaidu.ac.id The protonated form of manxine can be paired with energetic anions to create energetic salts. The density and heat of formation of these hypothetical salts would be key determinants of their energetic performance. Computational studies on related bicyclic and cage-like structures have shown that these molecules can lead to high-density energetic materials. researchgate.net Furthermore, the exploration of azabicycloalkane derivatives as high-density fuels is an area of active research. mdpi.commdpi.comresearchgate.net
| Potential Application | Rationale for Using this compound | Potential Properties |
| Polymer Additive/Monomer | Rigid, bicyclic structure. | Enhanced thermal stability, increased glass transition temperature, improved mechanical strength. |
| Energetic Material Precursor | High nitrogen content, ability to form stable cations. | High density, high heat of formation, potential for high detonation velocity and pressure. |
This table summarizes the potential applications of this compound in materials science and as a precursor for energetic compounds, outlining the rationale and potential resulting properties.
Polyaza-Propellanes as High-Energy Density Materials
The rigid, strained cage structure of bicyclo[3.3.3]undecane, often referred to as manxane, provides a unique scaffold for the synthesis of high-energy density materials (HEDMs). When multiple nitrogen atoms are incorporated into this framework to form polyaza-propellanes, the resulting compounds exhibit properties desirable for energetic materials. These properties include high heats of formation, significant density, and the potential to release large amounts of energy upon decomposition, primarily yielding nitrogen gas (N₂), which is an environmentally benign product.
Research into polyaza[3.3.3]propellanes has demonstrated that their good symmetry and substantial ring strain make them suitable as foundational structures for functional materials, including HEDMs. The synthesis of derivatives such as 2,4,6,8,10-pentaaza[3.3.3]propellane highlights the strategic incorporation of nitrogen to enhance energetic properties. The secondary amine sites within the azapropellane structure serve as reactive points for the introduction of various energetic functional groups, such as nitro (NO₂) or nitramine (N-NO₂) groups, further increasing the energy content of the molecule.
The compact and symmetrical nature of the aza[3.3.3]propellane skeleton contributes to a higher crystal density, a critical factor for detonation performance. The inherent strain within the tricyclic system, estimated to be around 20-25 kcal/mol for the parent manxane, contributes significantly to the positive heat of formation, a key indicator of a compound's potential as a HEDM.
Table 1: Key Properties of Polyaza-Propellanes for HEDM Applications
| Property | Significance in HEDMs | Relevance of this compound Framework |
| High Heat of Formation (ΔHf°) | A higher positive value indicates greater stored chemical energy. | The inherent ring strain of the bicyclo[3.3.3]undecane system contributes to a high ΔHf°. |
| High Density (ρ) | Increases the detonation velocity and pressure (performance). | The compact, cage-like structure of propellanes allows for efficient crystal packing. |
| High Nitrogen Content | Leads to a large volume of gaseous products (N₂) upon detonation, increasing the explosive force. | The incorporation of multiple nitrogen atoms into the manxane skeleton is synthetically feasible. |
| Oxygen Balance | The ratio of oxygen to carbon and hydrogen; a value closer to zero is desirable for efficient combustion. | Can be optimized by the introduction of oxygen-containing functional groups like nitro groups. |
| Thermal Stability | Important for safe handling and storage. | The stability of the cage structure can be influenced by the nature and position of substituents. |
Development of Optoelectronic Materials (e.g., OLEDs)
The unique geometry and electronic properties of this compound, also known as manxine, make it a molecule of interest for the development of optoelectronic materials. Its rigid, cage-like structure enforces a specific spatial arrangement of atoms and orbitals, which can influence its interaction with light and electric fields.
The key feature of manxine relevant to optoelectronics is the interaction between the bridgehead nitrogen and carbon atoms. The geometry of the molecule is such that the nitrogen lone pair is directed inwards, leading to significant transannular interactions. This through-space and through-bond interaction can affect the molecule's ionization potential and electronic transition energies.
While direct applications in Organic Light Emitting Diodes (OLEDs) are still in the exploratory phase, the spectroscopic behavior of this compound provides a foundation for its potential use. The compound exhibits interesting absorption and emission properties that could be tuned by derivatization. For instance, attaching chromophoric groups to the manxane skeleton could lead to novel materials with tailored photophysical properties suitable for use as hosts or emitters in OLED devices. The rigid framework could also help in reducing non-radiative decay pathways, potentially leading to higher quantum efficiencies.
Ligand Design in Coordination Chemistry
In the field of coordination chemistry, ligands play a crucial role in determining the structure, reactivity, and properties of metal complexes. The design of new ligands with specific steric and electronic features is a constant pursuit. This compound presents a unique topology for a ligand due to its bulky, three-dimensional structure and the centrally located nitrogen atom with its lone pair of electrons.
The cage-like structure of manxine can act as a "steric shield" around a coordinated metal center. This can influence the coordination number of the metal, prevent the approach of other molecules, and stabilize reactive species. The fixed geometry of the ligand can also impart a specific coordination geometry on the metal center.
While the lone pair on the nitrogen atom is available for coordination, its accessibility is somewhat hindered by the surrounding methylene groups. This steric hindrance can lead to the formation of complexes with unusual coordination numbers or geometries. Furthermore, the electronic properties of the nitrogen donor can be modified by substitution on the bicyclic framework.
The development of "stannatranes," such as 5-chloro-1-aza-5-stanna-bicyclo[3.3.3]undecane, showcases the utility of the manxane framework in creating intramolecularly coordinated species. In these compounds, the nitrogen atom coordinates to the tin center, creating a transannular N→Sn bond. This pre-organized structure can influence the reactivity at the tin center, for example, in Stille coupling reactions.
Photophysical and Photochemical Properties of Derivatives
The photophysical and photochemical properties of this compound and its derivatives are intrinsically linked to its unique three-dimensional structure. The rigid framework holds the chromophores in a fixed orientation, which can significantly influence their interaction with light.
Spectroscopic studies of this compound reveal important details about its electronic structure. The interaction between the nitrogen lone pair and the σ-orbitals of the cage structure leads to distinct features in its photoelectron and absorption spectra. The hydrochloride salt of this compound has been studied by X-ray crystallography, providing precise data on its molecular dimensions which can be correlated with its spectroscopic properties. acs.org
The photochemistry of saturated amines often involves electron transfer processes, and the rigid structure of manxine derivatives could be used to study the distance and orientation dependence of these reactions. Upon excitation, the nitrogen lone pair can be involved in charge-transfer interactions, either intramolecularly with a substituent on the cage or intermolecularly with another molecule. The rigid spacer provided by the bicyclo[3.3.3]undecane framework is ideal for studying such fundamental processes.
While specific photochemical reactions of complex this compound derivatives are not extensively documented, the foundational knowledge of its structure and spectroscopic behavior suggests potential for applications in areas such as artificial photosynthesis and the development of molecular sensors. The rigid structure could be used to control the excited-state dynamics of attached chromophores, leading to enhanced fluorescence or specific photochemical reactivity.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | Technique | Observed Property | Value |
| This compound | UV Spectroscopy | λmax | 240 nm (in cyclohexane) |
| Photoelectron Spectroscopy | Vertical Ionization Potential | 7.45 eV | |
| This compound HCl | X-ray Crystallography | N-C bond length | ~1.52 Å |
| C-N-C bond angle | ~111° |
Future Directions and Emerging Research Frontiers in 1 Azabicyclo 3.3.3 Undecane Chemistry
Development of Innovative and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. rsc.org Future research into 1-azabicyclo[3.3.3]undecane will likely prioritize the development of synthetic pathways that adhere to the principles of green chemistry. rsc.org This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving atom economy.
Current synthetic strategies, while effective, may rely on multi-step processes with moderate yields. Future innovations could include:
Catalytic Approaches: The development of novel catalytic systems, potentially involving earth-abundant metals, could enable more direct and efficient ring-closing reactions to construct the bicyclo[3.3.3]undecane core. nih.gov
Renewable Starting Materials: Investigating synthetic routes that utilize feedstocks derived from renewable resources would significantly enhance the sustainability profile of this compound production. specchemonline.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound for flow chemistry could lead to more sustainable and cost-effective production.
A comparative look at traditional versus potential green synthetic approaches is presented in Table 1.
| Aspect | Traditional Synthetic Routes | Potential Sustainable Routes |
| Starting Materials | Often petroleum-based | Derived from renewable biomass |
| Catalysts | Stoichiometric reagents, precious metals | Earth-abundant metal catalysts, biocatalysts |
| Solvents | Halogenated and volatile organic solvents | Greener solvents (e.g., 2-MeTHF), water, or solvent-free conditions specchemonline.com |
| Energy Input | High temperatures and pressures | Milder reaction conditions, photochemical or electrochemical methods |
| Waste Generation | Significant byproduct formation | High atom economy, recyclable catalysts |
Exploration of Novel Reactivity Patterns and Selective Transformations
The strained, cage-like structure of this compound imparts unique electronic and steric properties that can be harnessed for novel chemical transformations. Future research will likely focus on understanding and exploiting this inherent reactivity.
Key areas for exploration include:
Bridgehead Reactivity: Investigating the functionalization of the bridgehead carbon and nitrogen atoms could lead to the synthesis of novel derivatives with tailored properties. The reactivity of cation radicals of similar cage-like structures has been studied, providing a basis for exploring the electrochemical behavior of this compound. mdpi.com
Ring-Opening Reactions: Controlled ring-opening reactions could provide access to complex macrocyclic structures that are otherwise difficult to synthesize.
Asymmetric Transformations: The development of stereoselective reactions will be crucial for the synthesis of enantiomerically pure derivatives of this compound, which is essential for applications in medicinal chemistry and materials science. rsc.orgrsc.org
Recent studies on related propellanes have demonstrated selective monoformylation, highlighting the potential for controlled functionalization of these complex three-dimensional structures. beilstein-journals.org
Advanced in Silico Design and Prediction of Aza-Propellane Properties
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. semanticscholar.org For 1-azabicyclo[3.js]undecane and its derivatives, in silico methods can provide valuable insights into:
Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict bond lengths, bond angles, strain energies, and electronic properties, which are crucial for understanding the molecule's behavior. nih.govmdpi.com
Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. acs.org
Reactivity and Mechanism: In silico modeling can be employed to investigate reaction mechanisms and predict the outcome of chemical reactions, accelerating the discovery of new transformations. peerj.com
Computational studies on this compound N-oxide have already provided valuable data on N-O bond dissociation enthalpies, demonstrating the utility of these methods. nih.gov A summary of key computationally predicted properties for related compounds is presented in Table 2.
| Property | Computational Method | Significance | Reference |
| N-O Bond Dissociation Enthalpy | DFT | Understanding the stability and reactivity of N-oxides. | nih.gov |
| Strain Energy | Ab initio | Quantifying the inherent strain in the bicyclic system. | nih.gov |
| Proton Affinity | Computational | Predicting the basicity of the nitrogen atom. | bohrium.com |
Expansion of Non-Clinical Applications, Including Smart Materials and Sensors
The rigid, three-dimensional scaffold of this compound makes it an attractive building block for the development of advanced materials with unique properties.
Potential future applications include:
Smart Materials: Incorporation of the this compound moiety into polymer backbones could lead to the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. The well-defined 3D structure can introduce molecular-sized cavities, which is a desirable feature for functional materials. beilstein-journals.org
Chemical Sensors: The nitrogen atom in the this compound structure can act as a binding site for metal ions or other analytes. By functionalizing the scaffold with chromophores or fluorophores, it may be possible to design highly selective and sensitive chemical sensors.
Catalysis: The rigid framework of this compound could serve as a scaffold for the development of novel catalysts and ligands for asymmetric synthesis.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
The complexity of this compound chemistry necessitates a multi-faceted research approach. The most significant breakthroughs are likely to emerge from the close integration of synthetic, spectroscopic, and computational techniques. nih.govrsc.org
This synergistic approach will enable:
Unambiguous Structure Elucidation: Combining spectroscopic data with computational predictions will be essential for the definitive characterization of new derivatives and reaction products. acs.org
Rational Catalyst Design: Computational modeling can guide the design of new catalysts for the synthesis of this compound, which can then be synthesized and tested experimentally.
Mechanism-Driven Reaction Optimization: A detailed understanding of reaction mechanisms, obtained through a combination of experimental and computational studies, will facilitate the optimization of reaction conditions to improve yields and selectivity.
By embracing these future directions and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and applications.
Q & A
Q. How is the IUPAC nomenclature determined for bicyclic compounds like 1-azabicyclo[3.3.3]undecane?
The IUPAC name follows the bicyclo numbering system, prioritizing bridgehead atoms and heteroatoms. For example, the parent structure "azabicyclo[3.3.3]undecane" indicates three bridges each with three carbons, with a nitrogen atom at position 1. Substituents are numbered based on their positions relative to the bridgehead (e.g., 2,8,9-trimethyl derivatives) .
Q. What synthetic strategies are effective for preparing this compound derivatives?
Cyclocondensation of triethanolamine with phosphorus or boron sources yields heteroatom-substituted derivatives (e.g., silatranes or boratranes). For example, reaction of HSi(OCH₂CH₂)₃N with HgX₂ produces 1-substituted silatranes in high yields via transmetallation . Verkade’s bases, such as 2,8,9-triisopropyl derivatives, are synthesized via alkylation of the parent bicyclic structure .
Q. How does the bicyclic framework influence reactivity in organic transformations?
The rigid bicyclo[3.3.3] structure imposes steric hindrance and electronic effects. For instance, 1-aza-5-stannabicyclo[3.3.3]undecane derivatives facilitate stereospecific electrophilic fluorination due to the constrained geometry, which directs regioselectivity .
Advanced Research Questions
Q. What computational methods are used to analyze bond dissociation energies (BDEs) of N-oxide derivatives?
Density functional theory (DFT) methods like B3LYP/6-31G* and M06/6-311G+(d,p) are employed to calculate BDEs for N-O bonds. For this compound N-oxide, B3LYP predicts a BDE of 47.7 kcal/mol, while experimental values align closely at ~46.3 kcal/mol .
Q. How do heteroatom substitutions (e.g., Si, B, Ge) affect the physicochemical properties of bicyclic derivatives?
Substituting the bridgehead atom alters electronic and steric profiles. Silatranes (Si-substituted) exhibit higher thermal stability compared to boratranes (B-substituted), which decompose at lower temperatures. Germatranes (Ge-substituted) show intermediate reactivity, influenced by metal electronegativity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.56 ppm for methylene groups in silatranes).
- HRMS : Confirms molecular weights (e.g., [M-Na]⁺ at m/z 470.1868 for stannabicyclo derivatives).
- GCMS : Monitors fluorinated products (e.g., m/z 166.1 for 4-fluorotetrahydro-2H-pyran) .
Q. How do steric effects in Verkade’s bases influence their utility in catalysis?
Bulky substituents (e.g., triisopropyl groups) enhance base strength by destabilizing the protonated form. This property is leveraged in deprotonation reactions, such as activating C-H bonds in hindered substrates .
Q. What factors contribute to the instability of certain bicyclic derivatives during reactions?
Decomposition kinetics depend on substituent electronegativity and reaction conditions. For example, 5-butyl-1-aza-5-stannabicyclo[3.3.3]undecane rapidly decomposes at 0°C due to steric strain and weak Sn-C bonds .
Methodological Considerations
Q. How to optimize reaction conditions for electrophilic substitutions on bicyclic frameworks?
- Temperature control : Reactions with thermally sensitive derivatives (e.g., stannatranes) require low temperatures (0°C) to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., THF) stabilize intermediates in fluorination reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
